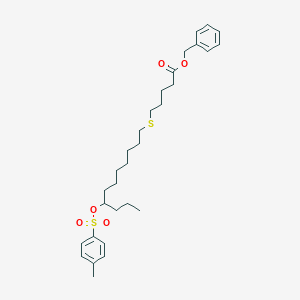

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester

概要

説明

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester is a complex organic compound that features a tosyl group, a thiaheptadecanoic acid backbone, and a benzyl ester moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester typically involves multiple steps, starting with the preparation of the thiaheptadecanoic acid backbone This can be achieved through a series of reactions including thiol-ene click chemistry and subsequent functional group transformationsThe final esterification step to form the benzyl ester can be carried out using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the tosylation and esterification steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .

化学反応の分析

Types of Reactions

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The thiaheptadecanoic acid backbone can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amines, thiols, or ethers.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₃₀H₄₄O₅S₂

- Molecular Weight : 548.8 g/mol

- CAS Number : 137564-70-6

The compound's structure allows it to participate in metabolic pathways similar to those of natural fatty acids, facilitating its uptake by cells and subsequent metabolic trapping.

Fatty Acid Metabolism Studies

The compound is primarily utilized in studies related to fatty acid metabolism. It serves as a precursor for radiolabeled compounds used in Positron Emission Tomography (PET) imaging, specifically for assessing myocardial utilization of fatty acids. Research indicates that 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester can effectively mimic long-chain fatty acids, allowing it to be incorporated into lipid metabolism pathways. This capability is crucial for understanding cardiac metabolism and function in various physiological and pathological states .

Imaging Techniques

The compound is integral in the development of PET tracers, such as 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA). This radiotracer has been shown to provide high uptake in myocardial tissues, making it suitable for imaging studies aimed at evaluating cardiac health and diagnosing conditions such as ischemia and heart failure. The synthesis of [18F]FTHA from its tosylate precursor has demonstrated promising results in animal models, indicating its potential for clinical applications .

Synthesis and Production

The synthesis of this compound involves multi-step procedures that require careful handling of reactive intermediates. The typical synthesis pathway includes the formation of the tosylate ester from the corresponding fatty acid, followed by further modifications to achieve the desired compound. The complexity of this synthesis reflects the compound's unique properties and its utility in advanced research settings .

Case Study 1: Myocardial Imaging with [18F]FTHA

In a study published in the Journal of Nuclear Medicine, researchers evaluated the efficacy of [18F]FTHA in imaging myocardial fatty acid metabolism. The study demonstrated high uptake rates in cardiac tissues compared to other organs, underscoring its utility as a PET tracer for assessing cardiac function under various conditions, including stress and ischemia .

Case Study 2: Stability and Optimization of Radiotracers

Another investigation focused on the stability of [18F]FTHA during synthesis under cGMP conditions. The study found that while the compound exhibited moderate yields during production, it was prone to radiation-induced oxidation at higher concentrations. Strategies were developed to mitigate these effects, ensuring the reliable use of [18F]FTHA in clinical settings .

作用機序

The mechanism of action of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester involves its ability to undergo nucleophilic substitution reactions, where the tosyl group acts as a good leaving groupThe ester moiety can also be hydrolyzed to release the active thiaheptadecanoic acid, which can participate in further biochemical pathways .

類似化合物との比較

Similar Compounds

Tosyloxy-alkanoic acids: Compounds with similar tosylated alkanoic acid backbones.

Thiaheptadecanoic acid derivatives: Compounds with modifications on the thiaheptadecanoic acid backbone.

Benzyl esters: Compounds with benzyl ester functionalities.

生物活性

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester (Tos-THA) is a synthetic compound that has garnered attention for its potential applications in biological research and medicine, particularly in the context of fatty acid metabolism and imaging studies. This article provides a detailed examination of its biological activity, synthesis, and applications based on various scientific studies.

- Molecular Formula : C₃₄H₅₄O₄S

- Molar Mass : 548.79 g/mol

- CAS Number : 137564-70-6

- Solubility : Soluble in dimethyl sulfoxide, ethanol, methanol, dimethylformamide, and chloroform.

Tos-THA acts as a prodrug and a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. It is particularly noted for its role in synthesizing 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA), which mimics long-chain fatty acids in metabolic pathways. The incorporation of the thia moiety alters the compound's metabolism, allowing it to serve as an inhibitor of fatty acid metabolism, which is critical for studying myocardial uptake and other metabolic processes.

Fatty Acid Metabolism

Research indicates that [¹⁸F]FTHA is utilized as a PET tracer for assessing myocardial fatty acid metabolism. Studies have shown that it exhibits high uptake in cardiac tissue, making it valuable for imaging heart conditions. For instance:

- In biodistribution studies conducted on normal rats, [¹⁸F]FTHA demonstrated significant accumulation in the heart (1.94% ID/g at 5 min) compared to other tissues such as blood, lung, and muscle .

- The optimal imaging time post-injection was determined to be between 140 to 180 minutes, where most accumulation occurred in cardiac tissues .

Synthesis and Stability

The synthesis of Tos-THA involves several steps:

- Preparation of the thiaheptadecanoic acid backbone.

- Tosylation followed by esterification with benzyl alcohol using coupling reagents like dicyclohexylcarbodiimide (DCC) .

- Radiolabeling with fluorine-18 to produce [¹⁸F]FTHA.

The stability of [¹⁸F]FTHA was validated under cGMP conditions, ensuring its reliability for clinical applications .

Myocardial Imaging

In a study focusing on myocardial imaging using [¹⁸F]FTHA:

- The compound was administered to rats, and imaging studies revealed high specificity for cardiac tissues compared to other organs.

- The study emphasized the importance of timing post-injection for optimal imaging results .

Comparison with Other Tracers

In comparative studies with other fatty acid analogs, [¹⁸F]FTHA showed superior uptake in myocardial tissues over traditional tracers like [¹¹C]-palmitate. This highlights its potential as a more effective agent for studying heart metabolism .

Data Tables

| Parameter | Value |

|---|---|

| Molar Mass | 548.79 g/mol |

| CAS Number | 137564-70-6 |

| Solubility | DMSO, ethanol, methanol |

| Cardiac Uptake (% ID/g) | 1.94% at 5 min |

| Optimal Imaging Time | 140 - 180 min |

特性

IUPAC Name |

benzyl 5-[8-(4-methylphenyl)sulfonyloxyundecylsulfanyl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5S2/c1-3-14-28(35-37(32,33)29-21-19-26(2)20-22-29)17-10-5-4-6-12-23-36-24-13-11-18-30(31)34-25-27-15-8-7-9-16-27/h7-9,15-16,19-22,28H,3-6,10-14,17-18,23-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMILMKCNKPVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567742 | |

| Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137564-70-6 | |

| Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。